Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate
Overview
Description
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, also known as Boc-2-aminopropanoic acid ethyl ester, is a chemical compound with the CAS Number: 1096701-63-1 . It has a molecular weight of 274.32 and is commonly available in powder form .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 18 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 274.32 . The IUPAC name is ethyl (3-((tert-butoxycarbonyl)amino)propanoyl)glycinate . The InChI Code is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) .Scientific Research Applications
Synthesis Approaches
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, a chemical of interest, is used as a core or intermediate compound in synthesizing various complex molecules. For instance, Doraswamy & Ramana (2013) detailed a synthesis pathway that includes a sequence of reactions involving tert-butoxy anhydride and other reagents to create compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013). Similarly, Bevk et al. (2001) described the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, demonstrating the versatility of compounds with tert-butoxy components in chemical synthesis (Bevk et al., 2001).
Chemical Transformations and Applications
Chemical entities similar to ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate serve as crucial intermediates in diverse chemical transformations, contributing significantly to synthetic chemistry and material science. Thalluri et al. (2014) highlighted the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the transformative potential of these compounds (Thalluri et al., 2014). Another study by Thalluri et al. (2013) discussed the utility of ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis, illustrating the compound's role in facilitating complex organic reactions (Thalluri et al., 2013).
properties
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZHTZXJJVTBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.